Field: Organic Chemistry
Application: “3-Chloro-6-(methylthio)pyridazine” is a key intermediate in the synthesis of neo-nicotinoid insecticides.
Method: The compound is synthesized by a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile.
Field: Medicinal Chemistry
Application: “3-Chloro-6-(methylthio)pyridazine” is used in the synthesis of various pyridazine derivatives.
Method: The compound is synthesized using a variety of methods, depending on the desired derivative.
3-Chloro-6-(methylthio)pyridazine is a heterocyclic compound with the molecular formula C₅H₅ClN₂S. It features a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it part of the pyridazine family. The compound has a molecular weight of 160.626 g/mol. Its structure includes a chlorine atom and a methylthio group, contributing to its unique chemical properties and reactivity .
Research indicates that derivatives of 3-Chloro-6-(methylthio)pyridazine exhibit various biological activities:
Several methods exist for synthesizing 3-Chloro-6-(methylthio)pyridazine:
3-Chloro-6-(methylthio)pyridazine finds applications in various fields:
The interactions of 3-Chloro-6-(methylthio)pyridazine with other compounds are crucial for understanding its biochemical pathways:
3-Chloro-6-(methylthio)pyridazine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
3-Chloro-6-(chloromethyl)pyridazine | 0.86 | Contains chloromethyl instead of methylthio |
6-Chloropyridazine-3-carbonitrile | 0.73 | Contains a carbonitrile group |
6-Chloropyridazine-3-carboxamide | 0.65 | Contains a carboxamide functional group |
6-Chloropyridazine-3-carboxylic acid | 0.64 | Carboxylic acid group present |
Methyl 6-chloropyridazine-3-carboxylate | 0.63 | Methyl ester functional group |
The presence of the methylthio group in 3-Chloro-6-(methylthio)pyridazine distinguishes it from these similar compounds, potentially affecting its reactivity and biological properties .